molecular formula C20H19N7O2 B10989932 4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide

4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide

Cat. No.: B10989932
M. Wt: 389.4 g/mol
InChI Key: AWVGRPKQTMYNQC-UHFFFAOYSA-N
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Description

    4-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]butanamide: , also known by its chemical formula , is a compound with interesting pharmacological properties.

  • Quinazoline derivatives have been studied for their potential as anticancer agents, kinase inhibitors, and anti-inflammatory agents.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 4-hydroxyquinazoline-2-carboxylic acid with 1-phenyl-1H-tetrazole-5-carbaldehyde, followed by amidation with butanoyl chloride.

      Reaction Conditions: These reactions are typically carried out in organic solvents (e.g., dichloromethane or dimethylformamide) under reflux conditions.

      Industrial Production: While there isn’t widespread industrial production of this specific compound, research laboratories synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other quinazoline-based compounds.

      Biology: Investigated for potential biological activities, such as kinase inhibition or enzyme modulation.

      Medicine: Research into its pharmacological properties, including potential anticancer effects.

      Industry: Limited industrial applications, but its derivatives may find use in drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular targets, such as kinases or receptors.

      Pathways: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H19N7O2

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    4-(4-oxo-3H-quinazolin-2-yl)-N-[(1-phenyltetrazol-5-yl)methyl]butanamide

    InChI

    InChI=1S/C20H19N7O2/c28-19(21-13-18-24-25-26-27(18)14-7-2-1-3-8-14)12-6-11-17-22-16-10-5-4-9-15(16)20(29)23-17/h1-5,7-10H,6,11-13H2,(H,21,28)(H,22,23,29)

    InChI Key

    AWVGRPKQTMYNQC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3

    Origin of Product

    United States

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